(2S)-3-amino-2-fluoropropan-1-ol CAS number 344413-83-8
(2S)-3-amino-2-fluoropropan-1-ol CAS number 344413-83-8
An In-depth Technical Guide to (2S)-3-amino-2-fluoropropan-1-ol (CAS: 344413-83-8): Properties, Synthesis, and Applications
Abstract
(2S)-3-amino-2-fluoropropan-1-ol is a chiral, fluorinated amino alcohol that serves as a valuable building block in medicinal chemistry and drug development. The incorporation of a fluorine atom into small organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of (2S)-3-amino-2-fluoropropan-1-ol, detailing its chemical properties, a proposed synthetic pathway with a representative experimental protocol, its applications in research, and critical safety and handling procedures. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize specialized chemical building blocks.
Physicochemical and Structural Properties
(2S)-3-amino-2-fluoropropan-1-ol is a trifunctional compound featuring a primary amine, a secondary fluoride, and a primary alcohol, with a defined stereocenter at the C2 position. These features make it a versatile synthon for introducing a fluorinated propylamine moiety into more complex molecules.
| Property | Value | Source(s) |
| CAS Number | 344413-83-8 | [1] |
| IUPAC Name | (2S)-3-amino-2-fluoropropan-1-ol | [1] |
| Molecular Formula | C₃H₈FNO | [1][2] |
| Molecular Weight | 93.10 g/mol | [1][3] |
| Physical Form | Liquid or Solid | |
| Purity | Typically ≥97% | [1][4] |
| InChI Key | DTXCSCJRPZOOAQ-VKHMYHEASA-N | [2] |
| Canonical SMILES | NCCO | [1] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Storage Temperature | 2-8°C or -20°C, under inert atmosphere | [5] |
Synthesis and Manufacturing Insights
The proposed pathway involves four key transformations:
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Protection: The amine and carboxylic acid of L-serine are protected to prevent side reactions in subsequent steps. A common strategy is N-Boc protection and esterification.
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Fluorination: The critical step is the nucleophilic substitution of the hydroxyl group with fluorine. This is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
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Reduction: The methyl ester is reduced to the primary alcohol using a suitable reducing agent like sodium borohydride or lithium borohydride.
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Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product.
Caption: A plausible synthetic workflow for (2S)-3-amino-2-fluoropropan-1-ol.
Analytical Characterization
To ensure the identity and purity of the final compound, a suite of analytical techniques is essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would confirm the presence of protons and their connectivity. Signals for the CH₂OH, CH₂N, and CHF protons would be expected, with characteristic splitting patterns due to H-H and H-F coupling.
-
¹³C NMR: Would show three distinct carbon signals, with the signal for the carbon bearing the fluorine atom (C-F) exhibiting a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A crucial technique that would show a single resonance for the fluorine atom, split into a multiplet by the three adjacent protons.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 94.066.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of the (2S)-enantiomer, ensuring it is free from its (2R) counterpart.
Applications in Drug Discovery and Research
The primary utility of (2S)-3-amino-2-fluoropropan-1-ol lies in its role as a specialized building block for the synthesis of complex, biologically active molecules.
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Targeted Protein Degradation: This molecule is listed as a building block for protein degraders.[4] These are heterobifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The structural motifs provided by this amino alcohol can be incorporated into the linker region or as part of the binder to either the target protein or the E3 ligase, potentially enhancing cell permeability and binding interactions. The incorporation of fluorine is a well-known strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates.[7]
Caption: Role as a building block in targeted protein degradation technologies.
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Peptidomimetics: The fluorinated amino alcohol structure can serve as a mimic for natural amino acid residues in peptides. This modification can confer resistance to enzymatic degradation and help to lock the peptide into a bioactive conformation, thereby improving its efficacy and duration of action.
Safety, Handling, and Storage Protocol
(2S)-3-amino-2-fluoropropan-1-ol is a hazardous chemical that must be handled with appropriate precautions by trained personnel.
GHS Hazard Information
| Category | Information |
|---|---|
| Signal Word | Danger |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 |
Handling Protocol:
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[8]
-
Respiratory Protection: If working outside a fume hood (not recommended), a full-face respirator with an appropriate cartridge is required.
-
-
Spill and Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Dispose of waste in accordance with local, state, and federal regulations.[9]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.
Representative Experimental Protocol: Deoxofluorination
The following is a representative, non-validated protocol for the fluorination step, adapted from standard procedures for deoxofluorination of alcohols.
Objective: To synthesize Boc-(2S)-3-amino-2-fluoropropanoate from Boc-L-Serine methyl ester.
Materials & Reagents:
-
Boc-L-Serine methyl ester
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Dissolve Boc-L-Serine methyl ester (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-40% Ethyl Acetate in Hexanes) to yield the pure fluorinated intermediate.
-
Characterization: Confirm the identity of the product using NMR and MS as described in Section 3.
References
-
(S)-2-Amino-3-fluoropropan-1-ol hydrochloride. MilliporeSigma. [Link]
-
(2R)-3-amino-2-fluoropropan-1-ol | C3H8FNO | CID 15978408. PubChem. [Link]
-
(2R)-3-amino-2-fluoropropan-1-ol, min 97%, 1 gram. Lab Supplies. [Link]
-
(2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725. PubChem. [Link]
-
2-Fluoropropan-1-ol | C3H7FO | CID 13278457. PubChem. [Link]
-
(1R,2S)-2-amino-3-fluoro-1-phenylpropan-1-ol. PubChem. [Link]
-
2-amino-3-fluoropropan-1-ol hydrochloride (C3H8FNO). PubChemLite. [Link]
-
Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. [Link]
-
Three 1-aminopropan-2-ols with potential biological activities. ResearchGate. [Link]
Sources
- 1. (2S)-3-amino-2-fluoropropan-1-ol 97% | CAS: 344413-83-8 | AChemBlock [achemblock.com]
- 2. guidechem.com [guidechem.com]
- 3. (2R)-3-amino-2-fluoropropan-1-ol | C3H8FNO | CID 15978408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-AMINO-2-FLUOROPROPAN-1-OL | 78542-46-8 [sigmaaldrich.com]
- 6. PubChemLite - 2-amino-3-fluoropropan-1-ol hydrochloride (C3H8FNO) [pubchemlite.lcsb.uni.lu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
